molecular formula C5H5N5 B3333395 (1,3-~15~N_2_)-7H-Purin-6-amine CAS No. 97908-71-9

(1,3-~15~N_2_)-7H-Purin-6-amine

Cat. No.: B3333395
CAS No.: 97908-71-9
M. Wt: 137.11 g/mol
InChI Key: GFFGJBXGBJISGV-GAWGKFCISA-N
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Description

(1,3-~15~N_2_)-7H-Purin-6-amine is a stable isotope-labeled compound, specifically a purine derivative. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The stable isotopes of nitrogen, ^15N, are incorporated at specific positions within the purine structure, making it a valuable tool for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-~15~N_2_)-7H-Purin-6-amine typically involves the incorporation of ^15N-labeled precursors into the purine structure. One common method is the use of ^15N-labeled ammonia or amines in the synthesis of purine derivatives. The reaction conditions often involve high temperatures and pressures to facilitate the incorporation of the ^15N isotopes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using ^15N-labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions: (1,3-~15~N_2_)-7H-Purin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the purine structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine amines or alcohols. Substitution reactions can result in various substituted purine derivatives.

Scientific Research Applications

(1,3-~15~N_2_)-7H-Purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

    Medicine: Utilized in drug development and pharmacokinetics to understand the behavior of nitrogen-containing compounds in the body.

    Industry: Applied in the synthesis of labeled compounds for various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1,3-~15~N_2_)-7H-Purin-6-amine involves its incorporation into biological molecules, allowing researchers to track and study nitrogen atoms within these molecules. The ^15N isotopes provide a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular interactions and pathways. The molecular targets and pathways involved depend on the specific application, such as studying enzyme mechanisms or metabolic pathways.

Comparison with Similar Compounds

    Adenine-1,3-^15N_2: Another ^15N-labeled purine derivative used in similar research applications.

    Orotic Acid-13C,15N2 Monohydrate: A labeled pyrimidine derivative used in metabolic studies.

    Uracil-15N2: A labeled pyrimidine used in NMR spectroscopy and metabolic research.

Uniqueness: (1,3-~15~N_2_)-7H-Purin-6-amine is unique due to its specific isotopic labeling at the 1 and 3 positions of the purine ring. This specific labeling allows for precise studies of nitrogen atoms within the purine structure, providing valuable insights into molecular interactions and pathways that are not possible with other labeled compounds.

Properties

IUPAC Name

7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i8+1,10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFGJBXGBJISGV-GAWGKFCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=[15N]C=[15N]C(=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736180
Record name (1,3-~15~N_2_)-7H-Purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97908-71-9
Record name (1,3-~15~N_2_)-7H-Purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97908-71-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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